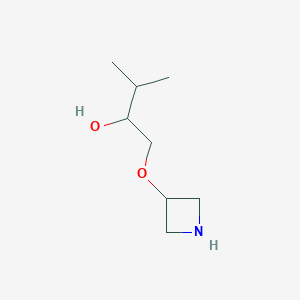

1-(Azetidin-3-yloxy)-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-(azetidin-3-yloxy)-3-methylbutan-2-ol |

InChI |

InChI=1S/C8H17NO2/c1-6(2)8(10)5-11-7-3-9-4-7/h6-10H,3-5H2,1-2H3 |

InChI Key |

VQNMABGBVIWPOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(COC1CNC1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Azetidin 3 Yloxy 3 Methylbutan 2 Ol

Retrosynthetic Disconnections and Key Precursors

A retrosynthetic analysis of 1-(azetidin-3-yloxy)-3-methylbutan-2-ol identifies two principal disconnections around the ether linkage. The most logical approach involves disconnecting the ether bond, leading to two key precursors: 3-hydroxyazetidine and a suitable derivative of 3-methylbutan-2-ol. The 3-hydroxyazetidine represents a common and versatile intermediate for C3-substituted azetidines. chemicalbook.com Its synthesis is a critical step and is often the focus of methodological development. The second precursor, a derivative of 3-methylbutan-2-ol, would require an appropriate leaving group to facilitate etherification.

An alternative, less common disconnection could involve breaking a C-N bond of the azetidine (B1206935) ring, suggesting a cyclization approach from an acyclic precursor already containing the ether moiety. This strategy would involve an intramolecular reaction of a suitably functionalized amino alcohol.

The primary precursors for the synthesis of the azetidine ring itself are typically derived from 3-aminopropane derivatives bearing leaving groups at the 1-position or from precursors that can undergo cycloaddition reactions. u-tokyo.ac.jp

Synthetic Approaches to the Azetidine Core Functionalized at C3

The construction of the strained azetidine ring is the central challenge in the synthesis of the target molecule. Various methods have been developed, broadly categorized into intramolecular cyclization and intermolecular cycloaddition reactions. acs.org

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach involves the formation of a C-N bond from a linear precursor containing both the nitrogen nucleophile and a carbon electrophile.

One of the most traditional and widely used methods for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-amino halide or a γ-amino sulfonate. u-tokyo.ac.jp In this approach, a 3-amino-1-propanol derivative is converted into a precursor with a good leaving group (e.g., bromide, iodide, tosylate, or mesylate) at the C1 position. Subsequent treatment with a base promotes intramolecular cyclization to form the azetidine ring. The nitrogen atom, often protected, acts as the nucleophile, displacing the leaving group in a 4-exo-tet cyclization.

For the synthesis of a 3-hydroxyazetidine precursor, the starting material would be a protected 2,3-diaminopropan-1-ol (B8269735) or a similar trifunctional molecule where one amino group is destined to become the ring nitrogen and the other functionalities are masked or will be transformed. A general representation of this cyclization is shown below:

| Precursor Type | Leaving Group (LG) | General Conditions | Product |

| γ-Amino Halide | Cl, Br, I | Base (e.g., K2CO3, NaH) | Azetidine |

| γ-Amino Sulfonate | OMs, OTs | Base (e.g., K2CO3, NaH) | Azetidine |

The intramolecular aminolysis of epoxides provides a powerful and stereocontrolled route to 3-hydroxyazetidines. nih.govfrontiersin.org This method typically starts from a cis-3,4-epoxy amine. nih.govfrontiersin.org The nitrogen atom attacks one of the epoxide carbons, leading to the formation of the four-membered ring and a hydroxyl group at the adjacent carbon. The regioselectivity of the epoxide opening is crucial and can be controlled by the use of catalysts. For instance, lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)3) have been shown to be excellent catalysts for the regioselective nucleophilic ring opening of epoxides. nih.govfrontiersin.org Specifically, La(OTf)3 has been found to promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield an azetidine in high yield. nih.govfrontiersin.org

This reaction tolerates various functional groups, making it a versatile method for the synthesis of complex azetidine derivatives. nih.govfrontiersin.org

| Catalyst | Substrate | Product | Yield |

| La(OTf)3 | cis-3,4-epoxy amine | Azetidine | High |

Ring contraction of five-membered heterocycles, such as pyrrolidines, offers another pathway to azetidines. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base and a nucleophile. organic-chemistry.org This one-pot reaction can incorporate various nucleophiles, including alcohols, to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org While not a direct route to 3-hydroxyazetidine, this strategy highlights the versatility of ring contraction in accessing functionalized azetidine cores.

Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, represent a direct and atom-economical approach to the azetidine skeleton. researchgate.netresearchgate.net These reactions involve the combination of two different molecules to form the four-membered ring in a single step.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example of this strategy. researchgate.net Recent advancements have enabled this reaction to be mediated by visible light, utilizing the triplet state reactivity of oximes, which can be harnessed through a commercially available iridium photocatalyst. nih.gov This method allows for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions. nih.gov While this approach provides access to a wide range of substituted azetidines, the specific substitution pattern required for this compound would depend on the choice of the imine and alkene starting materials.

Another significant cycloaddition method is the ketene-imine cycloaddition, known as the Staudinger synthesis, which is a classical and highly versatile method for constructing β-lactams (azetidin-2-ones). mdpi.com While this method directly produces a carbonyl-containing azetidine, subsequent reduction and functionalization could potentially lead to the desired 3-hydroxyazetidine core.

| Cycloaddition Type | Reactants | Key Features |

| Aza Paternò–Büchi | Imine + Alkene | Photochemical, often requires UV light; recent methods use visible light photocatalysis. researchgate.netresearchgate.netnih.gov |

| Ketene-Imine (Staudinger) | Ketene + Imine | Highly versatile for β-lactam synthesis; proceeds through a zwitterionic intermediate. mdpi.com |

Functional Group Transformations on Pre-formed 3-Hydroxyazetidine Scaffolds

The synthesis of the target ether commences with a pre-formed 3-hydroxyazetidine ring. This scaffold is often prepared through multi-step sequences, for instance, from epichlorohydrin (B41342) and a protected amine. However, before forming the ether bond, the 3-hydroxyazetidine scaffold typically undergoes essential functional group transformations to ensure reaction selectivity and prevent unwanted side reactions.

The most critical transformation is the protection of the azetidine nitrogen. The secondary amine is nucleophilic and can compete with the hydroxyl group in alkylation reactions, leading to N-alkylation instead of the desired O-alkylation. Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, azetidin-3-ol (B1332694) can be converted to tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) or a Cbz-protected equivalent. The Boc group is particularly useful as it can be readily removed under acidic conditions, such as with trifluoroacetic acid, upon completion of the synthesis.

Another key transformation involves the activation of the 3-hydroxyl group itself. While it can act as a nucleophile directly (as an alcohol or alkoxide), it can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate a nucleophilic substitution reaction where a deprotonated 3-methylbutan-2-ol would serve as the nucleophile.

Furthermore, the hydroxyl group can be oxidized to a ketone, yielding an azetidin-3-one. These ketones are versatile intermediates that can be used to build complexity on the azetidine ring before the ether formation step. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a modern approach to synthesizing chiral azetidin-3-ones. acs.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong Acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate | Hydrogenolysis (e.g., H2, Pd/C) |

| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H2, Pd/C) |

Strategies for Ether Bond Formation at the Azetidin-3-yloxy Moiety

The central challenge in synthesizing this compound is the formation of the ether bond. Several classical and modern organic reactions can be employed for this purpose, each with distinct advantages regarding reaction conditions, substrate scope, and stereochemical control.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of the target molecule, this reaction involves the deprotonation of N-protected azetidin-3-ol to form a nucleophilic alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH). The resulting azetidin-3-oxide then acts as a nucleophile, attacking an electrophilic halogenated butanol precursor, such as 1-bromo-3-methylbutan-2-ol, in a bimolecular nucleophilic substitution (SN2) reaction. google.comyoutube.com

The success of this SN2 reaction is highly dependent on the structure of the alkyl halide. Primary alkyl halides are preferred substrates as they are less sterically hindered and less prone to competing elimination reactions. wikipedia.orgpnu.ac.ir Therefore, the ideal precursor would be a primary halide like 1-bromo- or 1-iodo-3-methylbutan-2-ol. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to solvate the cation of the base without hindering the nucleophile.

Acid-catalyzed etherification provides an alternative route that avoids the use of strong bases. Recent studies have demonstrated the synthesis of azetidine ethers through Brønsted acid catalysis, reacting an N-protected 3-aryl-azetidin-3-ol with an alcohol. wikipedia.org This method relies on the acid-catalyzed formation of a stabilized carbocation at the C3 position of the azetidine ring, which is then trapped by the alcohol nucleophile (in this case, 3-methylbutan-2-ol).

This approach is particularly effective when the C3 position is substituted with a group that can stabilize a positive charge, such as an aryl group. wikipedia.org The reaction conditions are typically mild, employing a catalyst like camphorsulfonic acid (CSA) or a Lewis acid. However, the stability of the azetidine ring under acidic conditions and the potential for carbocation rearrangements must be carefully considered. The reaction can also be reversible, requiring methods like the removal of water to drive the equilibrium towards the ether product. wikipedia.org

The Mitsunobu reaction is a powerful tool for forming ethers with precise stereochemical control. youtube.com The reaction couples a primary or secondary alcohol with a nucleophile, which in this case would be an N-protected azetidin-3-ol, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). doubtnut.comorganic-chemistry.org

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter. youtube.comorganic-chemistry.org If a chiral enantiomer of 3-methylbutan-2-ol were used, the reaction would activate its hydroxyl group, which would then be displaced by the azetidin-3-ol nucleophile, resulting in the opposite configuration at the C2 position of the butanol moiety. This makes the Mitsunobu reaction highly valuable for asymmetric synthesis. The nucleophile should be sufficiently acidic (pKa < 13) to avoid side reactions where it reacts with the azodicarboxylate. doubtnut.com

Modern cross-coupling reactions offer advanced methods for C-O bond formation. While traditionally used for C-C and C-N bonds, both copper- and palladium-catalyzed systems have been developed for ether synthesis.

The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers, and its principles can be extended to alkyl ethers under certain conditions. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize soluble copper catalysts with specific ligands (e.g., diamines, 1,1,1-tris(hydroxymethyl)ethane) that allow the reaction to proceed under milder conditions. organic-chemistry.org This would involve coupling an N-protected 3-haloazetidine with 3-methylbutan-2-ol or vice versa.

The Buchwald-Hartwig reaction , a palladium-catalyzed cross-coupling, is renowned for C-N bond formation but has been adapted for C-O coupling as well. wikipedia.orgorganic-chemistry.org This reaction would couple an N-protected 3-haloazetidine (or its triflate) with 3-methylbutan-2-ol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. This method offers a powerful alternative to the Ullmann reaction, often with broader substrate scope and milder conditions. organic-chemistry.org

| Method | Key Reagents | Mechanism | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | SN2 | Reliable, widely used | Requires strong base, risk of elimination |

| Acid-Catalyzed Etherification | Brønsted or Lewis Acid | Carbocation intermediate | Avoids strong base | Risk of rearrangement, requires stabilized substrate |

| Mitsunobu Reaction | PPh3, DEAD/DIAD | Phosphonium intermediate | Stereochemical inversion | Stoichiometric byproducts, purification challenges |

| Metal-Catalyzed Coupling | Pd or Cu catalyst, Ligand, Base | Oxidative Addition/Reductive Elimination | Mild conditions, broad scope | Catalyst cost and sensitivity |

Introduction and Manipulation of the 3-Methylbutan-2-ol Moiety

The 3-methylbutan-2-ol portion of the target molecule can be sourced commercially or synthesized through various methods, such as the acid-catalyzed hydration of 3-methylbut-1-ene. doubtnut.comaskfilo.com For incorporation into the final structure, this alcohol moiety often requires manipulation into a more reactive precursor, especially for methods like the Williamson ether synthesis.

A critical transformation is the conversion of the alcohol to an alkyl halide. Treating 3-methylbutan-2-ol with hydrobromic acid (HBr) can produce the corresponding alkyl bromide. However, this reaction is mechanistically complex and prone to side products. The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a secondary carbocation. This secondary carbocation can be trapped by the bromide ion to give 2-bromo-3-methylbutane. youtube.com

Crucially, this secondary carbocation can undergo a hydride shift, where a hydrogen atom from the adjacent tertiary carbon migrates to the secondary carbocation center. youtube.comyoutube.com This rearrangement produces a more stable tertiary carbocation, which is then attacked by the bromide ion to yield the rearranged product, 2-bromo-2-methylbutane, as a significant byproduct. youtube.com Controlling the reaction conditions is therefore essential to maximize the yield of the desired, unrearranged alkyl halide precursor needed for the synthesis. Alternative, milder halogenating agents (e.g., PBr₃, SOCl₂) may offer better selectivity and avoid rearrangement.

Chiral Pool Approaches for Stereocontrol of the Secondary Alcohol

Chiral pool synthesis is a powerful strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to a synthetic target. nih.gov For the stereocontrolled synthesis of the secondary alcohol moiety, (2S)-3-methylbutan-2-ol, several natural products can serve as viable precursors.

Terpenes, in particular, represent a rich source of chirality. For instance, (S)-citronellol, an abundant monoterpene, can be a starting point. nih.gov A synthetic sequence could involve the ozonolysis of (S)-citronellol to yield a chiral aldehyde, which can then be further elaborated to the desired branched alcohol fragment through reactions such as Grignard addition followed by selective reduction. Another approach begins with β-pinene, which can be converted to nopinone (B1589484) through ozonolysis. Subsequent Grignard addition and catalytic hydrogenation can yield (S)-3-methyl-2-butanol.

Amino acids also serve as excellent chiral pool starting materials. (S)-Valine, with its isopropyl group, structurally resembles the branched end of the target alcohol. A potential route involves the conversion of the carboxylic acid functionality of (S)-valine into a methyl group and the amino group into a hydroxyl group, with retention or controlled inversion of stereochemistry, to achieve the desired chiral alcohol.

Table 1: Chiral Pool Starting Materials for (S)-3-methylbutan-2-ol Synthesis

| Starting Material | Class | Key Transformation Steps |

|---|---|---|

| (S)-Citronellol | Terpene | Ozonolysis, Grignard reaction, Reduction |

| β-Pinene | Terpene | Ozonolysis, Grignard reaction, Hydrogenation |

| (S)-Valine | Amino Acid | Deamination, Carbonyl reduction, Functional group manipulation |

Asymmetric Synthesis of the Branched Alcohol Fragment

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds from prochiral precursors. uwindsor.ca The branched alcohol fragment, 3-methylbutan-2-ol, can be synthesized with high stereoselectivity using several catalytic asymmetric methods starting from the prochiral ketone, 3-methyl-2-butanone (B44728).

Asymmetric Hydrogenation and Transfer Hydrogenation: Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones. wikipedia.org Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, employing chiral diphosphine ligands like BINAP, are highly effective for this transformation. researchgate.netharvard.edu These systems can reduce 3-methyl-2-butanone to the corresponding alcohol with high yield and excellent enantiomeric excess (ee). researchgate.net

Asymmetric transfer hydrogenation offers a practical alternative, using hydrogen donors like isopropanol (B130326) or formic acid instead of molecular hydrogen. researchgate.net Chiral Ru(II)-diamine-diphosphine catalysts are well-established for this purpose, affording chiral alcohols with high enantioselectivity. researchgate.net

Enzyme-Catalyzed Reduction: Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective method for ketone reduction. A wide range of ADHs are available that can reduce 3-methyl-2-butanone to either the (S) or (R)-enantiomer of the alcohol with exceptional selectivity, often exceeding 99% ee.

Table 2: Comparison of Asymmetric Synthesis Methods for 3-methylbutan-2-ol

| Method | Catalyst/Reagent | Stoichiometric Reductant | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP complexes | H₂ | >95% harvard.edu |

| Asymmetric Transfer Hydrogenation | Chiral Ru-diamine complexes | Isopropanol or Formic Acid | >98% researchgate.net |

| CBS Reduction | Oxazaborolidine catalyst | Borane (BH₃) | 90-98% wikipedia.org |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Isopropanol (co-solvent) | >99% |

Functional Group Interconversions on the Alcohol Group

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com The secondary alcohol in this compound is a versatile handle for various chemical modifications.

Oxidation to Ketone: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(azetidin-3-yloxy)-3-methylbutan-2-one. This transformation is commonly achieved using a variety of oxidizing agents. slideshare.net Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for this purpose, minimizing the risk of over-oxidation or side reactions with the azetidine ring. fiveable.me Stronger, chromium(VI)-based reagents like Jones reagent can also be used, though reaction conditions must be carefully controlled. imperial.ac.uk

Conversion to Leaving Groups for Substitution: The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is typically done by forming sulfonate esters, such as tosylates (OTs), mesylates (OMs), or triflates (OTf). ub.edu These transformations are generally high-yielding and proceed with retention of configuration at the chiral center. The resulting sulfonate is highly susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of other functional groups.

Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. solubilityofthings.com Similarly, etherification, for example, through the Williamson ether synthesis, can be performed, although this typically requires conversion of the alcohol to its alkoxide under basic conditions, which may require protection of the azetidine nitrogen.

Table 3: Common Functional Group Interconversions for the Secondary Alcohol

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | PCC, DMP, Swern Oxidation fiveable.me | Ketone |

| Tosylation | TsCl, pyridine (B92270) ub.edu | Tosylate (leaving group) |

| Mesylation | MsCl, Et₃N ub.edu | Mesylate (leaving group) |

| Esterification | Acyl chloride, pyridine | Ester |

| Conversion to Alkyl Halide | SOCl₂, PBr₃ fiveable.me | Alkyl chloride/bromide |

Considerations of Protecting Group Strategies in Multi-functional Synthesis

The synthesis of this compound requires a robust protecting group strategy to manage the reactivity of the secondary amine and the secondary alcohol. springernature.com The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ability to remove them selectively, a concept known as orthogonality. bham.ac.ukorganic-chemistry.org

Protecting the Azetidine Nitrogen: The azetidine nitrogen is a nucleophilic and basic secondary amine. To prevent unwanted side reactions such as N-alkylation or acid-base reactions, it is typically protected. The most common protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. libretexts.org

Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.org

Cbz Group: Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C), a mild reduction method. libretexts.org

Protecting the Secondary Alcohol: The secondary alcohol's hydroxyl group is acidic and can interfere with reactions involving strong bases or organometallics. It is also a nucleophile. Common protecting groups for alcohols include silyl (B83357) ethers and benzyl ethers. wikipedia.org

Silyl Ethers (TBDMS, TIPS): Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are introduced using the corresponding silyl chloride and an amine base (e.g., imidazole). They are stable to a variety of reaction conditions but are easily removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) under basic conditions, the Bn group is robust and stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. It is typically removed by hydrogenolysis. libretexts.org

Orthogonal Strategy: An effective orthogonal strategy would involve protecting the azetidine nitrogen with a Boc group and the alcohol with a TBDMS group. This allows for the selective deprotection of either group without affecting the other. The TBDMS group can be removed with TBAF while the Boc group remains intact, and conversely, the Boc group can be removed with TFA without cleaving the silyl ether. If both groups need to be removed simultaneously under reductive conditions, a Cbz group for the amine and a Bn group for the alcohol would be an appropriate choice. iris-biotech.de

Table 4: Orthogonal Protecting Group Pairs for Amine and Alcohol

| Amine PG | Removal Condition | Alcohol PG | Removal Condition | Orthogonality |

|---|---|---|---|---|

| Boc | Strong Acid (TFA) organic-chemistry.org | TBDMS | Fluoride (TBAF) libretexts.org | Yes |

| Cbz | Hydrogenolysis (H₂/Pd) libretexts.org | TBDMS | Fluoride (TBAF) libretexts.org | Yes |

| Boc | Strong Acid (TFA) organic-chemistry.org | Benzyl (Bn) | Hydrogenolysis (H₂/Pd) libretexts.org | Yes |

| Cbz | Hydrogenolysis (H₂/Pd) libretexts.org | Benzyl (Bn) | Hydrogenolysis (H₂/Pd) libretexts.org | No (Simultaneous Removal) |

Catalytic Methodologies Employed in the Synthesis

Catalysis is central to modern organic synthesis, offering efficient and selective routes for bond formation. The synthesis of this compound can benefit from both transition metal and Lewis acid catalysis.

Transition metals, particularly palladium, copper, and gold, are versatile catalysts for forming C-N and C-O bonds, which are key in the assembly of the target molecule. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-O bond formation. researchgate.net The ether linkage could potentially be formed via a Buchwald-Hartwig-type cross-coupling reaction between a protected azetidin-3-ol and a suitably activated 3-methylbutan-2-ol derivative (or vice versa). More commonly, palladium-catalyzed reactions are employed in the synthesis of the azetidine ring itself, for instance, through intramolecular C-H amination or allylic amination processes. rsc.orgnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are a classic method for forming C-O bonds, particularly between aryl halides and alcohols. beilstein-journals.org While less common for alkyl ethers, modern copper-catalyzed systems could facilitate the coupling of azetidin-3-ol with an appropriate alkyl halide or pseudohalide derived from the alcohol fragment.

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for various transformations. In the context of azetidine synthesis, gold-catalyzed intramolecular cyclizations of allenes or alkynes bearing an amino group can provide access to the azetidine core. nih.gov

Table 5: Potential Transition Metal-Catalyzed Reactions

| Catalyst | Reaction Type | Application |

|---|---|---|

| Palladium(0/II) | Buchwald-Hartwig Coupling | Formation of the C-O ether bond |

| Palladium(II) | Intramolecular C-H Amination | Synthesis of the azetidine ring |

| Copper(I/II) | Ullmann Condensation | Formation of the C-O ether bond |

| Gold(I/III) | Alkyne/Allene Cyclization | Synthesis of the azetidine ring nih.gov |

Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in activating functional groups, particularly for nucleophilic attack. mdpi.compreprints.org

Catalysis of Etherification: The formation of the ether linkage can be promoted by Lewis acids. A Lewis acid can coordinate to the oxygen of azetidin-3-ol, making it a better leaving group and facilitating a nucleophilic attack by the 3-methylbutan-2-ol. Metal triflates, such as bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃), are known to be effective catalysts for etherification reactions involving alcohols. rsc.org

Ring-Opening of Azetidines: A key synthetic strategy could involve the ring-opening of a suitably activated azetidine. While azetidines are generally stable, N-activated azetidines (e.g., N-tosyl or N-acyl) can undergo regioselective ring-opening upon treatment with a nucleophile in the presence of a Lewis acid. researchgate.net For example, a Lewis acid could mediate the nucleophilic ring-opening of an N-protected 2-substituted azetidine with an alcohol, forming a γ-amino ether. researchgate.net While the target molecule is formed by substitution at the C-3 position rather than ring-opening, related Lewis acid-catalyzed reactions that activate the azetidine ring are highly relevant. acs.orgnih.govbeilstein-journals.org For instance, a Lewis acid could catalyze the reaction between an alcohol and an azetidinium ion intermediate, formed in situ, to yield the desired ether product.

Table 6: Representative Lewis Acids in Synthesis

| Lewis Acid | Potential Application | Mechanism of Action |

|---|---|---|

| BF₃·OEt₂ | Etherification / Azetidine ring-opening | Activation of hydroxyl group or aziridinium (B1262131) ion formation |

| Sc(OTf)₃, Bi(OTf)₃ | Etherification rsc.org | Activation of alcohol as an electrophile |

| TiCl₄, SnCl₄ | Ring-opening of activated azetidines | Coordination to nitrogen, ring strain enhancement |

| Cu(OTf)₂ | Ring-opening of N-tosylazetidines with alcohols researchgate.net | Activation of the azetidine ring for nucleophilic attack |

Organocatalytic Approaches

General organocatalytic methods for the formation of azetidine rings often involve processes such as [2+2] cycloadditions or the functionalization of pre-existing rings. rsc.org However, information on the specific organocatalytic etherification of azetidin-3-ol with a 3-methylbutan-2-ol derivative is not documented.

Consequently, no detailed research findings or data tables on the organocatalytic approaches for the synthesis of this compound can be provided. Further research would be necessary to develop and characterize such synthetic routes.

Chemical Reactivity and Transformations of 1 Azetidin 3 Yloxy 3 Methylbutan 2 Ol

Reactivity Profile of the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered, nitrogen-containing heterocycle analogous to cyclobutane (B1203170). Its structure possesses significant ring strain (approximately 25.4 kcal/mol), making it substantially more reactive than larger, unstrained rings like pyrrolidine (B122466) but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.org This inherent strain is the primary driver for the reactivity of the azetidine moiety within 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol, predisposing it to reactions that open or expand the ring to relieve this strain.

Strain-release reactions are characteristic of azetidines and represent a major pathway for their functionalization. These transformations leverage the stored energy of the strained ring to form more stable acyclic or larger cyclic structures.

One of the most common transformations for azetidines is nucleophilic ring-opening. The azetidine ring in this compound is relatively stable but can be "activated" to enhance its electrophilicity. This is typically achieved by converting the ring's secondary amine into a better leaving group. Protonation or, more commonly, alkylation or acylation of the nitrogen atom forms a positively charged azetidinium ion. This process significantly weakens the C-N bonds and makes the ring carbons susceptible to nucleophilic attack. organic-chemistry.orgresearchgate.net

The attack of a nucleophile on an azetidinium ion generally proceeds via an SN2 mechanism, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized γ-aminopropyl chain. In the case of the azetidinium ion derived from this compound, nucleophilic attack can occur at either the C2 or C4 position. For an unsubstituted ring, this attack typically happens at the less sterically hindered carbon. organic-chemistry.orgresearchgate.net A wide array of nucleophiles, including halides, cyanide, azide, amines, and alkoxides, can be employed to generate diverse, highly functionalized acyclic amine products. organic-chemistry.org

| Nucleophile (Nu⁻) | Reagent Example | Predicted Ring-Opened Product |

| Azide | Sodium Azide (NaN₃) | 1-((3-azidopropyl)amino)-3-(3-methylbutan-2-yloxy)propan-2-ol |

| Cyanide | Sodium Cyanide (NaCN) | 4-amino-4-(3-(3-methylbutan-2-yloxy)-2-hydroxypropyl)butanenitrile |

| Amine | Benzylamine (BnNH₂) | N¹-(3-(benzylamino)propyl)-N³-(3-methylbutan-2-yl)propane-1,2,3-triamine |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-((3-methoxypropyl)amino)-3-(3-methylbutan-2-yloxy)propan-2-ol |

| Hydride | Lithium Aluminium Hydride (LiAlH₄) | 1-(propylamino)-3-(3-methylbutan-2-yloxy)propan-2-ol |

Beyond simple ring-opening, the strain of the azetidine ring can be harnessed to construct larger, more complex heterocyclic systems. Ring-expansion reactions provide a powerful synthetic route to valuable five-membered (pyrrolidines) and six-membered (piperidines) rings. researchgate.netnih.gov

A common strategy involves the reaction of the azetidine nitrogen with a metal-stabilized carbene, generated from a diazo compound. This forms a transient azetidinium ylide intermediate. This ylide can then undergo a thermodynamically favorable researchgate.netorgoreview.com-Stevens rearrangement, where one of the carbon substituents on the nitrogen migrates to the adjacent carbon, resulting in the expansion of the four-membered ring to a five-membered pyrrolidine. nih.gov Alternatively, azetidines with appropriately placed functional groups on a side chain can undergo intramolecular cyclization to form a bicyclic azetidinium ion, which can then be opened by a nucleophile to yield a larger monocyclic ring system. researchgate.netnih.gov

| Reaction Type | Reagents | Intermediate | Predicted Product |

| Ylide Rearrangement | Ethyl diazoacetate, Rh₂(OAc)₄ | Azetidinium ylide | Substituted pyrrolidine-2-carboxylate |

| Intramolecular Cyclization/Opening | 1. Activation of a side-chain alcohol2. Nucleophile (e.g., CN⁻) | Bicyclic azetidinium ion | Substituted pyrrolidine or azepane |

The nitrogen atom of the azetidine ring in this compound is a secondary amine, which is a key site for chemical modification. Its nucleophilic character allows for a variety of functionalization reactions that are fundamental to altering the molecule's properties or preparing it for further transformations. researchgate.net

Common reactions include:

N-Alkylation: Reaction with alkyl halides to form tertiary azetidines. This is also the first step in forming the azetidinium ions required for ring-opening.

N-Acylation: Reaction with acid chlorides or anhydrides to form stable N-acyl azetidines (amides).

N-Sulfonylation: Reaction with sulfonyl chlorides to produce N-sulfonyl azetidines, which can alter the nitrogen's basicity and serve as a protecting group.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. rsc.org

These transformations are generally high-yielding and allow for the introduction of a wide range of substituents onto the nitrogen atom.

| Reaction Type | Electrophilic Reagent | Reagent Class | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | Alkyl Halide | Tertiary Azetidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Acid Chloride | N-Acyl Azetidine (Amide) |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonyl Chloride | N-Sulfonyl Azetidine |

| N-Arylation | 2,4-Dinitrofluorobenzene | Activated Aryl Halide | N-Aryl Azetidine |

While reactions at the nitrogen atom are common, functionalization of the carbon atoms of the azetidine ring is also possible, although often more challenging. The C-H bonds at the C2 and C4 positions, being alpha to the nitrogen atom, are the most likely sites for such reactions.

A powerful strategy for functionalizing these positions is α-lithiation followed by trapping with an electrophile. To achieve this, the nitrogen atom is typically first protected with a suitable directing metalation group (DMG), such as a Boc (tert-butoxycarbonyl) group. Treatment with a strong base like sec-butyllithium (B1581126) can then selectively deprotonate one of the α-carbons, generating a lithiated intermediate. This organometallic species can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a substituent at the C2 or C4 position. lookchem.com

Strain-Release Reactions of the Four-Membered Ring

Reactivity Characteristics of the Ether Linkage

The ether linkage in this compound is generally one of the most chemically stable bonds in the molecule under neutral or basic conditions, making ethers excellent solvents for many reactions. orgoreview.comopenstax.org However, this C-O-C bond can be cleaved under strongly acidic conditions, typically with heating in the presence of strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The cleavage mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this activation step, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms in an SN1 or SN2 reaction. openstax.orglibretexts.org

For this compound, both carbons flanking the ether oxygen are secondary. Therefore, the cleavage is expected to proceed via an SN2 mechanism. libretexts.org There are two possible sites for nucleophilic attack:

Attack at C3 of the azetidine ring: This would break the azetidine-oxygen bond, yielding 3-hydroxyazetidine and 2-bromo-3-methylbutane.

Attack at C2 of the butanol side chain: This would cleave the butanol-oxygen bond, resulting in 3-bromoazetidine (B1339375) and 3-methylbutan-2-ol.

The regioselectivity of the cleavage would be influenced by the relative steric hindrance and electronic properties of the two sites. The initially formed alcohol product can react further with excess acid to be converted into a second molecule of alkyl halide. orgoreview.com

| Reagent | Conditions | Predicted Cleavage Pathway | Products |

| HBr (conc.) | Heat | SN2 attack at azetidine C3 | 3-Hydroxyazetidine + 2-Bromo-3-methylbutane |

| HI (conc.) | Heat | SN2 attack at butanol C2 | 3-Iodoazetidine + 3-Methylbutan-2-ol |

Cleavage Reactions of the C-O-C Bond (e.g., Acidic Cleavage)

Ethers are characterized by their general lack of reactivity, which makes them good solvents. masterorganicchemistry.com However, this stability can be overcome, and the C-O bond can be broken through acid-catalyzed nucleophilic substitution reactions. wikipedia.orglibretexts.org The cleavage of the ether linkage in this compound typically requires the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org

The mechanism begins with the protonation of the ether oxygen atom by the strong acid. masterorganicchemistry.comlibretexts.org This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol). Following protonation, a halide anion (Br⁻ or I⁻), acting as a nucleophile, attacks one of the adjacent carbon atoms. wikipedia.org The reaction can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.com

Sₙ2 Pathway : If the carbon atoms attached to the ether oxygen are primary or secondary, the reaction will likely follow an Sₙ2 mechanism. The halide ion will attack the less sterically hindered carbon atom.

Sₙ1 Pathway : If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic), the cleavage will proceed through an Sₙ1 mechanism. libretexts.org

In the case of this compound, there are two potential sites for nucleophilic attack after protonation: the carbon of the azetidine ring and the carbon of the butanol side chain. Both are secondary carbons, suggesting an Sₙ2 mechanism is plausible. The significant ring strain of the azetidine ring could also influence the reaction, potentially making the C-O bond associated with the ring more susceptible to cleavage. rsc.org Under forcing conditions with excess strong acid, both the ether linkage and the azetidine ring could potentially undergo cleavage.

Table 1: Predicted Products of Acidic Ether Cleavage

| Reagent | Reaction Pathway | Predicted Products |

|---|---|---|

| Conc. HBr (1 eq.) | Sₙ2 | 3-Bromoazetidine and 3-methylbutane-1,2-diol (B1200908) OR Azetidin-3-ol (B1332694) and 1-bromo-3-methylbutan-2-ol |

Oxidative Processes (e.g., Peroxide Formation)

Many organic solvents, particularly ethers and compounds with secondary alcohols, can undergo autoxidation in the presence of oxygen to form unstable and potentially explosive peroxides. yale.eduutexas.edu This process is often initiated or accelerated by light and heat. osu.edu The structure of this compound contains both an ether with secondary alkyl groups and a secondary alcohol, making it susceptible to peroxide formation over time. utexas.eduosu.edu

The mechanism of autoxidation involves a slow reaction with atmospheric oxygen. osu.edu The presence of tertiary hydrogens, such as the one on the carbon bearing the hydroxyl group, can also be a site for oxidation. osu.edu Due to this reactivity, prolonged storage of this compound, especially after being opened and exposed to air, is not recommended without the addition of inhibitors or periodic testing for peroxides. yale.eduosu.edu

Table 2: Factors Influencing Peroxide Formation

| Factor | Influence |

|---|---|

| Oxygen Exposure | Essential for autoxidation to occur. osu.edu |

| Time | Peroxide concentration can increase over time. osu.edu |

| Light (UV) | Promotes autoxidation. osu.edu |

Stability Under Diverse Reaction Conditions

Acidic Conditions : The molecule is unstable in strong acidic conditions due to the likely cleavage of the ether bond and potential opening of the strained azetidine ring. rsc.orgmasterorganicchemistry.com

Basic Conditions : The ether and alcohol groups are generally stable under basic conditions. The azetidine nitrogen can act as a base.

Oxidative Conditions : The secondary alcohol is readily oxidized. libretexts.org The molecule is also prone to forming peroxides upon exposure to air. utexas.edu

Reductive Conditions : The functional groups are generally stable to common reducing agents like NaBH₄ or LiAlH₄, although specific reagents could potentially open the azetidine ring.

Reactivity of the Secondary Alcohol Functional Group

The secondary alcohol group is a key site of reactivity in this compound, allowing for a variety of chemical transformations.

Oxidation Reactions to Ketones

One of the most significant reactions of secondary alcohols is their oxidation to ketones. byjus.com This transformation can be achieved using a wide range of oxidizing agents. libretexts.org Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage under typical conditions. byjus.comchemguide.co.uk

The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. Common reagents for this conversion include:

Chromic acid (H₂CrO₄) : Often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). libretexts.orgchemistrysteps.com

Pyridinium (B92312) chlorochromate (PCC) : A milder reagent that also effectively oxidizes secondary alcohols to ketones. libretexts.org

Potassium permanganate (B83412) (KMnO₄) : A strong oxidizing agent that must be used under controlled conditions to avoid over-oxidation. chemistrysteps.com

The oxidation of this compound would yield 1-(Azetidin-3-yloxy)-3-methylbutan-2-one.

Table 3: Common Reagents for Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ | Ketone libretexts.orgchemistrysteps.com |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution | Ketone chemistrysteps.com |

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, H₂O | Ketone chemguide.co.uk |

Derivatization of the Hydroxyl Group (e.g., Esterification, Further Etherification)

The hydroxyl group can be readily converted into other functional groups, a process known as derivatization. nih.govresearchgate.net This is often done to modify the molecule's properties or to prepare it for further reactions.

Esterification : This reaction involves treating the alcohol with a carboxylic acid or one of its derivatives (such as an acyl chloride or acid anhydride) to form an ester. medcraveonline.com When a carboxylic acid is used, the reaction is typically catalyzed by a strong acid and is known as the Fischer esterification. masterorganicchemistry.com This is an equilibrium process, often driven to completion by removing the water formed as a byproduct. masterorganicchemistry.com For example, reacting this compound with acetic anhydride (B1165640) would yield 1-(azetidin-3-yloxy)-3-methylbutan-2-yl acetate.

Further Etherification : While the molecule already contains an ether group, the secondary alcohol can be converted into a second, different ether linkage. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Table 4: Derivatization Reactions of the Secondary Alcohol

| Reaction | Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Carboxylic Acid + Acid Catalyst | Ester masterorganicchemistry.com |

| Esterification | Acyl Chloride or Anhydride | Ester nih.gov |

Elimination Reactions

Secondary alcohols can undergo dehydration (the elimination of a water molecule) to form an alkene. byjus.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). masterorganicchemistry.comchemistrysteps.com

For secondary alcohols, the dehydration reaction generally proceeds through an E1 mechanism. chemistrysteps.comyoutube.com The process involves three main steps:

Protonation of the hydroxyl group by the acid to form a good leaving group (H₂O). byjus.com

Loss of the water molecule to form a secondary carbocation intermediate. byjus.com

Deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) to form a double bond. byjus.com

When multiple alkene products are possible, the reaction typically follows Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the major product. masterorganicchemistry.com Dehydration of the 3-methylbutan-2-ol portion of the molecule could lead to the formation of 1-(azetidin-3-yloxy)-3-methylbut-1-ene. Carbocation rearrangements are also possible in E1 reactions, which could lead to the formation of more stable alkenes. masterorganicchemistry.com

Synergistic and Competitive Reactivities Among Multiple Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the azetidine ring, the secondary hydroxyl group, and the ether linkage. The inherent strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack and ring-opening reactions. magtech.com.cnrsc.orgrsc.org The presence of a secondary alcohol introduces a site for oxidation, esterification, and other typical alcohol reactions. The ether bond, while generally stable, can also be cleaved under harsh acidic conditions. The proximity of these groups within the same molecule gives rise to potential synergistic and competitive reactivities.

Synergistic Reactivities:

The functional groups in this compound can act in concert to facilitate or direct certain transformations.

Intramolecular Catalysis: The nitrogen atom of the azetidine ring, being basic, can act as an intramolecular catalyst. For instance, it could deprotonate the nearby hydroxyl group, increasing its nucleophilicity for subsequent reactions. This proximity effect can enhance the rate of reactions that might otherwise require an external base.

Anchimeric Assistance: The lone pair of electrons on the nitrogen or the oxygen of the hydroxyl group can participate in neighboring group participation, also known as anchimeric assistance. This can facilitate the displacement of a leaving group on an adjacent carbon or influence the stereochemical outcome of a reaction.

Intramolecular Ring-Opening/Ring-Closing Cascades: The hydroxyl group can act as an intramolecular nucleophile, attacking the azetidine ring and leading to a ring-opening and subsequent ring-closing cascade to form larger heterocyclic systems. nih.govresearchgate.net The regioselectivity of such an attack would be influenced by steric and electronic factors within the molecule. magtech.com.cn For example, under acidic conditions where the azetidine nitrogen is protonated, the hydroxyl group could attack one of the ring carbons, leading to a bicyclic intermediate.

Competitive Reactivities:

Conversely, the different functional groups can compete for reagents, leading to a mixture of products or selectivity issues depending on the reaction conditions.

Nucleophilic Attack: When subjected to a nucleophile, there are multiple electrophilic sites. The carbon atoms of the azetidine ring are susceptible to nucleophilic attack, leading to ring-opening. magtech.com.cn Simultaneously, if the hydroxyl group is converted into a good leaving group (e.g., a tosylate), the carbon to which it is attached also becomes an electrophilic center for S\textsubscript{N}2 reactions.

Reaction with Electrophiles: The nitrogen of the azetidine and the oxygen of the hydroxyl group are both nucleophilic and can react with electrophiles. For instance, in the presence of an acyl chloride, both N-acylation of the azetidine and O-acylation of the alcohol are possible. The outcome would depend on the relative nucleophilicity of the nitrogen and oxygen atoms and the steric hindrance around each site.

Oxidation: The secondary alcohol can be oxidized to a ketone. However, the oxidizing agent might also interact with the nitrogen atom of the azetidine, potentially leading to N-oxide formation or even ring cleavage depending on the oxidant's nature and the reaction conditions.

Intramolecular vs. Intermolecular Reactions: A key area of competition lies between intramolecular and intermolecular processes. masterorganicchemistry.com For example, deprotonation of the alcohol could lead to an intramolecular Williamson ether synthesis-type reaction, potentially involving the azetidine ring, or it could react with an external electrophile if one is present in the reaction mixture. youtube.com

The table below summarizes the potential reaction sites and the types of competitive or synergistic reactions that could occur.

| Functional Group | Potential Reaction Site(s) | Type of Reaction | Synergistic/Competitive Nature |

| Azetidine Ring | Nitrogen Atom | N-Alkylation, N-Acylation, Protonation | Competitive with O-acylation/alkylation of the hydroxyl group. |

| Ring Carbon Atoms | Nucleophilic Ring-Opening | Competitive with substitution at the alcohol carbon (if activated). | |

| Hydroxyl Group | Oxygen Atom | O-Alkylation, O-Acylation, Deprotonation | Competitive with N-alkylation/acylation. Synergistic if deprotonation is base-catalyzed by the azetidine nitrogen. |

| Carbon Atom (C2 of butanol chain) | Oxidation to Ketone, Substitution (if activated) | Competitive with reactions at the azetidine ring. | |

| Ether Linkage | Oxygen Atom | Protonation | Generally less reactive but can be cleaved under strong acid, potentially competing with azetidine protonation. |

Detailed research findings on the specific reactivity of this compound are not extensively available in the public domain. However, based on the known chemistry of its constituent functional groups, a complex and nuanced reactivity profile can be anticipated. The precise outcome of any given reaction will be highly dependent on the specific reagents, solvents, and temperature conditions employed, which will ultimately determine the dominant reaction pathway.

Stereochemical Considerations in the Synthesis and Reactions of 1 Azetidin 3 Yloxy 3 Methylbutan 2 Ol

Analysis of Chiral Centers within the 3-Methylbutan-2-ol Moiety

The 3-methylbutan-2-ol portion of the molecule contains a stereocenter, rendering it chiral. vedantu.com The chirality is centered on the second carbon atom (C2), which is the carbon bonded to the hydroxyl (-OH) group. This carbon is asymmetric because it is attached to four distinct substituents: a hydrogen atom (-H), a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a hydroxyl group (-OH).

The presence of this single chiral center means that 3-methylbutan-2-ol can exist as a pair of enantiomers: non-superimposable mirror images of each other. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The (S)-enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right (+), while the (R)-enantiomer is levorotatory (-). The specific stereoisomer used as a precursor directly influences the final stereochemistry of the target molecule, 1-(azetidin-3-yloxy)-3-methylbutan-2-ol.

| Property | (S)-(+)-3-Methylbutan-2-ol | (R)-(-)-3-Methylbutan-2-ol |

|---|---|---|

| Systematic Name | (2S)-3-methylbutan-2-ol | (2R)-3-methylbutan-2-ol |

| CAS Number | 1517-66-4 wikipedia.org | 1572-93-6 wikipedia.org |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Chiral Center | C2 |

Diastereoselective Control in Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring itself can be a source of new stereocenters. When a chiral moiety, such as an optically active form of 3-methylbutan-2-ol, is already present in the precursor, the formation of the azetidine ring can lead to diastereomers. Diastereoselective control is crucial to ensure the synthesis of a single, desired stereoisomer.

One major strategy for synthesizing saturated N-heterocycles is through unimolecular cyclization via nucleophilic substitution. researchgate.net However, the formation of the strained four-membered azetidine ring is often more challenging than that of five- or six-membered rings. researchgate.netrsc.org Achieving diastereoselectivity typically relies on kinetic control, where reaction conditions are optimized to favor the formation of the strained four-membered ring over more thermodynamically stable products. researchgate.net

For instance, the intramolecular aminolysis of a chiral 3,4-epoxy amine precursor can be a viable route. The stereochemistry of the epoxide and the amine will dictate the relative stereochemistry of the substituents on the newly formed azetidine ring. frontiersin.org The use of specific catalysts, such as lanthanoid triflates, can promote high regioselectivity and diastereoselectivity in such cyclizations. frontiersin.org

| Chiral Precursor | Cyclization Method | Potential Diastereomeric Products | Controlling Factor |

|---|---|---|---|

| (2S, 3R)-1-amino-4-((S)-3-methylbutan-2-yloxy)-pentan-3-ol | Intramolecular SN2 (e.g., with tosylation of OH) | (2R, 3R)-2-methyl-3-((S)-3-methylbutan-2-yloxymethyl)azetidine and (2S, 3R)-2-methyl-3-((S)-3-methylbutan-2-yloxymethyl)azetidine | Substrate stereochemistry and reaction mechanism (inversion at C3). |

| (R)-N-(1-phenylethyl)-3-chloro-2-((S)-3-methylbutan-2-yloxy)propan-1-amine | Base-mediated cyclization | (3S)-N-((R)-1-phenylethyl)-3-((S)-3-methylbutan-2-yloxy)azetidine and (3R)-N-((R)-1-phenylethyl)-3-((S)-3-methylbutan-2-yloxy)azetidine | Influence of the chiral auxiliary on the nitrogen atom. nih.gov |

Enantioselective Synthetic Strategies for Optically Active Forms

The synthesis of specific enantiomers of this compound requires a robust enantioselective strategy. Such strategies generally fall into two categories: the use of chiral starting materials (chiral pool synthesis) or the application of chiral catalysts or auxiliaries to an achiral precursor.

Chiral Pool Synthesis : This approach utilizes naturally occurring, enantiomerically pure compounds. For the 3-methylbutan-2-ol moiety, enantiopure forms can be sourced or prepared via methods like enzymatic resolution. Similarly, the azetidine portion can be derived from chiral precursors. For example, chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones, which are versatile intermediates. nih.gov These two enantiopure fragments can then be coupled to form the desired enantiomer of the final product.

Asymmetric Catalysis : This method involves using a chiral catalyst to induce enantioselectivity in a reaction involving a prochiral substrate. For instance, a gold-catalyzed oxidative cyclization of achiral N-propargylsulfonamides in the presence of a chiral ligand could produce an enantiomerically enriched azetidine intermediate. nih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. For example, attaching a commercially available chiral amine, like (S)-(1-(4-methoxyphenyl)ethyl)amine, to an azetidine precursor can allow for diastereoselective alkylation, after which the auxiliary can be cleaved to yield the optically active product. nih.gov

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Uses readily available, enantiopure starting materials. | High enantiomeric purity, well-established methods. | Limited to the availability of suitable chiral precursors. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. nih.gov | High efficiency, atom economy. | Catalyst development can be complex and expensive. |

| Chiral Auxiliaries | A recoverable chiral group directs stereoselective transformations. nih.gov | Reliable and predictable stereochemical control. | Requires additional steps for attachment and removal of the auxiliary. |

Impact of Reaction Conditions on Stereochemical Outcome

The conditions under which a reaction is performed can have a profound impact on its stereochemical outcome, influencing selectivity and potentially causing a loss of stereochemical integrity through racemization. Key parameters include temperature, solvent, and the choice of catalyst or reagents.

Temperature : Many stereoselective reactions are run at low temperatures to enhance selectivity. Lower temperatures can favor a single transition state, leading to a higher diastereomeric or enantiomeric excess. For azetidine ring formation, temperature can be a deciding factor between kinetically and thermodynamically controlled pathways, with the former often favoring the strained four-membered ring. researchgate.net

Solvent : The polarity of the solvent can influence reaction rates and the stability of transition states. For example, in nucleophilic substitution reactions, polar aprotic solvents can accelerate the reaction while preserving the stereochemistry of chiral centers. The choice of solvent can be critical in minimizing racemization.

Catalysts and Reagents : The nature of the catalyst is central to asymmetric synthesis. Lewis or Brønsted acids used to activate substrates, such as epoxides for ring-opening, must be chosen carefully, as they can be quenched by basic amines. frontiersin.org The steric and electronic properties of the catalyst or reagents can create a chiral environment that favors the formation of one stereoisomer over another.

| Parameter | Effect on Stereochemical Outcome | Example Application |

|---|---|---|

| Temperature | Lower temperatures generally increase stereoselectivity by favoring the transition state with the lowest activation energy. | Diastereoselective alkylation of an enolate at -78 °C to prevent side reactions and enhance facial selectivity. nih.gov |

| Solvent Polarity | Affects the stability of charged intermediates and transition states, influencing the reaction pathway and selectivity. | Using tetrahydrofuran (B95107) (THF) for controlled reactivity to minimize racemization during synthesis. |

| Catalyst Choice | Chiral catalysts create an asymmetric environment, while achiral catalysts can influence regio- and diastereoselectivity. | Using La(OTf)₃ to catalyze the regioselective intramolecular aminolysis of an epoxy amine to form an azetidine. frontiersin.org |

| Stoichiometry | The ratio of reagents can affect reaction kinetics and prevent side reactions that could lead to racemization. | Using a slight excess of an electrophile to ensure complete reaction of a stereochemically pure intermediate. |

Stereochemical Fate During Ring-Opening and Other Transformations

The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) is a driving force for its reactivity, particularly in ring-opening reactions. rsc.org The stereochemical outcome of these transformations is highly dependent on the reaction mechanism and the nature of the attacking nucleophile or reagent.

Upon electrophilic activation of the nitrogen atom (e.g., with a Lewis acid), the azetidine ring becomes susceptible to nucleophilic attack. nih.gov If a nucleophile attacks one of the ring carbons (at the C2 or C4 position), the reaction typically proceeds via an Sₙ2 mechanism. This results in an inversion of configuration at the carbon atom being attacked. The stereocenters on the 3-position substituent, in this case the 3-methylbutan-2-ol moiety, would generally remain unaffected by this process.

For example, if the nitrogen of (3R)-1-(azetidin-3-yloxy)-3-methylbutan-2-ol is first quaternized and then subjected to a nucleophile (Nu⁻), the attack at C2 would lead to a product with an inverted stereocenter at that position. The original stereochemistry at C3 of the azetidine ring and at the chiral center of the side chain would be retained. Photochemically induced ring-opening reactions or those facilitated by adjacent functional groups may proceed through different mechanisms, potentially leading to other stereochemical outcomes. nih.govbeilstein-journals.org

| Starting Stereoisomer | Reaction Type | Site of Attack | Expected Stereochemical Outcome |

|---|---|---|---|

| (3R)-1-(azetidin-3-yloxy)-(2S)-3-methylbutan-2-ol (after N-activation) | SN2 Ring-Opening with Nu⁻ | C2 | Inversion at C2. The product is a chiral amino alcohol with retained stereochemistry at the other two centers. |

| (3R)-1-(azetidin-3-yloxy)-(2S)-3-methylbutan-2-ol (after N-activation) | SN2 Ring-Opening with Nu⁻ | C4 | Inversion at C4. The product is a chiral amino alcohol with retained stereochemistry at the other two centers. |

Despite a comprehensive search for scientific literature and spectral data, no experimental or detailed theoretical spectroscopic and analytical characterization has been published for the specific chemical compound “this compound.”

The search for empirical data regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, including Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), and two-dimensional NMR techniques, did not yield any specific results. Similarly, searches for High-Resolution Mass Spectrometry (HRMS) data, Infrared (IR) spectroscopy profiles, and X-ray crystallography studies for this particular molecule were unsuccessful.

While information is available for fragments or analogs of the molecule, such as azetidine derivatives and 3-methylbutan-2-ol, this data cannot be extrapolated to accurately describe the complete and unique structure of this compound. The intricate electronic and spatial interactions between the azetidine ring, the ether linkage, and the substituted butanol chain would result in a unique spectral fingerprint.

Consequently, without access to published research or database entries for this specific compound, it is not possible to provide the requested detailed analysis and data tables for its advanced spectroscopic and analytical characterization. The generation of a scientifically accurate article as outlined in the prompt is therefore not feasible at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous assessment of purity and the separation of isomers are critical steps in the characterization of synthesized chemical entities like 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serve as powerful analytical tools for these purposes. These methods allow for the effective separation, identification, and quantification of the main compound from impurities and potential stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile and thermally sensitive compounds. In the context of this compound and its derivatives, HPLC is frequently employed as a primary analytical method.

Research and patent literature indicate that the purity of this compound and related structures is often confirmed using Liquid Chromatography-Mass Spectrometry (LCMS) systems, which couple the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. For instance, in synthetic procedures leading to related Bruton's tyrosine kinase (BTK) inhibitors, the formation of the this compound intermediate is confirmed by LCMS, verifying the expected mass-to-charge ratio ([M+H]⁺) of 174.2.

While specific, detailed HPLC methods dedicated solely to this compound are not extensively published, typical methodologies for similar small molecules can be inferred. A common approach involves using a reversed-phase C18 column with a gradient elution system. This setup effectively separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous solvent (like water with a modifier such as formic acid) and an organic solvent (commonly acetonitrile). Purity is then determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

For the separation of stereoisomers, which is crucial given the two chiral centers in this compound, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated high efficacy in separating enantiomers of various compounds and could be applicable here. The choice of mobile phase and column temperature can significantly influence the retention and enantioselectivity of the separation.

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | C18 column (e.g., 50 x 4.6 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 6 minutes |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 254 nm |

| System | HPLC coupled with Mass Spectrometry (LCMS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique well-suited for the separation and quantification of volatile and thermally stable compounds. For a compound like this compound, GC analysis is feasible provided the compound exhibits sufficient volatility and thermal stability to be vaporized without decomposition in the GC inlet.

The core principle of GC involves partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase, which is typically a high-boiling point liquid coated on the inner surface of a capillary column. The separation is achieved based on the differential partitioning of compounds between the two phases.

While specific GC methods for this compound are not detailed in available literature, a general approach can be outlined. A typical analysis would involve dissolving the sample in a suitable volatile solvent and injecting it into a heated inlet port. The column oven temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity. For structural confirmation, a mass spectrometer can be used as the detector (GC-MS).

Derivatization may sometimes be employed to increase the volatility and thermal stability of analytes containing polar functional groups, such as the hydroxyl and amine groups in the target molecule. This process involves chemically modifying the analyte to make it more suitable for GC analysis.

Table 2: General GC Parameters for Analysis of Volatile Organic Compounds

| Parameter | Description |

|---|---|

| Carrier Gas | Helium or Nitrogen |

| Injection Port | Split/Splitless Inlet |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., polysiloxane-based) |

| Oven Program | Temperature ramp (e.g., starting at 50°C, increasing to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Theoretical and Computational Chemistry Studies of 1 Azetidin 3 Yloxy 3 Methylbutan 2 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure of 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govekb.eg For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can elucidate several key electronic properties. researchgate.net

These studies typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the alcohol and amine groups.

Table 1: Predicted Electronic Properties of this compound via DFT (B3LYP/6-311+G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability (e.g., in reactions) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 D | Indicates moderate polarity of the molecule |

Note: The data in this table is theoretical and generated for illustrative purposes based on typical values for similar organic molecules.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. researchgate.net While computationally more demanding than DFT for similar accuracy, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) can provide more precise calculations of electron correlation. researchgate.net These methods can be used to refine the geometric and electronic parameters obtained from DFT, offering a more accurate description of the molecule's wave function and energy. For a molecule of this size, ab initio calculations would be computationally intensive but could serve as a benchmark for validating DFT results.

Conformational Analysis and Energy Landscapes

The flexibility of the 3-methylbutan-2-ol side chain and the puckering of the azetidine (B1206935) ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the potential energy surface.

The process typically involves a systematic or stochastic search of the conformational space using less computationally expensive methods like molecular mechanics. The resulting low-energy conformers are then subjected to full geometry optimization using a more robust method, such as DFT. The calculations would reveal the relative stabilities of different conformers, governed by factors like steric hindrance, intramolecular hydrogen bonding (e.g., between the alcohol's hydroxyl group and the azetidine nitrogen), and the puckering of the four-membered ring. The global minimum on the potential energy landscape represents the most stable conformation of the molecule.

Investigation of Azetidine Ring Strain Energy and its Influence on Reactivity

A key feature of the azetidine ring is its significant ring strain energy, which is a consequence of its constrained four-membered structure. This strain energy, estimated to be around 25.2-25.4 kcal/mol, is a driving force for many of its chemical reactions. researchgate.netrsc.org This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of less strained rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net

Computational chemistry allows for the quantification of this ring strain. Isodesmic and homodesmotic reactions are theoretical constructs used to calculate the strain energy. In these hypothetical reactions, the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. researchgate.net By calculating the enthalpy change of such a reaction, the strain energy of the cyclic compound can be isolated. The high strain makes the C-N and C-C bonds of the azetidine ring susceptible to cleavage, facilitating ring-opening reactions that are otherwise energetically unfavorable. rsc.org This inherent reactivity is a defining characteristic of azetidines in synthetic chemistry. nih.gov

Table 2: Example of a Homodesmotic Reaction to Calculate Azetidine Ring Strain

| Reactants | Products | Calculated Enthalpy Change (ΔH) |

| 1 Azetidine + 3 Propane | 3 Dimethylamine + 1 Butane | ≈ +25 kcal/mol (Strain Energy) |

Note: This table illustrates the general principle using the parent azetidine ring.

Computational Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. bohrium.com

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. mdpi.com These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. Predictions for this compound would involve calculating the magnetic shielding of each nucleus in its optimized geometry.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net The calculations can identify the vibrational modes associated with specific functional groups, such as the N-H stretch of the azetidine, the O-H stretch of the alcohol, and the C-O ether stretch.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Hypothetical) | N/A |

| C-O (ether, azetidine) | ~75 |

| C-O (ether, side-chain) | ~80 |

| C-OH (alcohol) | ~70 |

| C-N (azetidine) | ~45-50 |

| CH (isopropyl) | ~30 |

| CH₃ (isopropyl) | ~18-20 |